molecular formula C33H31N5O3S B13738330 4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium CAS No. 31521-55-8

4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium

Cat. No.: B13738330
CAS No.: 31521-55-8
M. Wt: 577.7 g/mol
InChI Key: LNTPTKNDMJYQMU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium is a sulfonate salt featuring a cationic imidazo[4,5-b]quinoxalinium core. Key structural attributes include:

  • Cationic Core: Imidazo[4,5-b]quinoxalinium, a fused heterocyclic system combining imidazole and quinoxaline moieties.
  • Substituents:
    • Two prop-2-enyl (allyl) groups at positions 1 and 3.
    • A styryl group at position 2, substituted with a 1-methylindole.
  • Anion: 4-Methylbenzenesulfonate (tosylate), enhancing solubility and stability.

Properties

CAS No.

31521-55-8

Molecular Formula

C33H31N5O3S

Molecular Weight

577.7 g/mol

IUPAC Name

4-methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium

InChI

InChI=1S/C26H24N5.C7H8O3S/c1-4-16-30-24(15-14-19-18-29(3)23-13-9-6-10-20(19)23)31(17-5-2)26-25(30)27-21-11-7-8-12-22(21)28-26;1-6-2-4-7(5-3-6)11(8,9)10/h4-15,18H,1-2,16-17H2,3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

LNTPTKNDMJYQMU-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=C(C2=CC=CC=C21)C=CC3=[N+](C4=NC5=CC=CC=C5N=C4N3CC=C)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium involves multiple steps, starting from the preparation of the core imidazo[4,5-b]quinoxaline structure. The key steps include:

    Formation of the imidazo[4,5-b]quinoxaline core: This is typically achieved through a condensation reaction between a suitable diamine and a diketone.

    Introduction of the indole moiety: The indole group is introduced via a coupling reaction with an appropriate indole derivative.

    Alkylation and sulfonation: The final steps involve the alkylation of the imidazo[4,5-b]quinoxaline core with prop-2-enyl groups and the sulfonation with 4-methylbenzenesulfonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of scalable processes for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium has a wide range of scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a probe for studying biological processes, particularly those involving indole and imidazoquinoxaline derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-Methylbenzenesulfonate;2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium involves its interaction with specific molecular targets and pathways. The indole and imidazoquinoxaline moieties are known to interact with various biological targets, including enzymes and receptors. These interactions can modulate the activity of these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogs

a) 1H-Imidazo[4,5-b]quinoxalinium, 2-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethenyl]-1,3-di-2-propen-1-yl-, 4-methylbenzenesulfonate (CAS 63149-42-8)
  • Core: Identical imidazo[4,5-b]quinoxalinium.
  • Substituents :
    • Pyrazolyl ethenyl group (3,5-dimethyl-1-phenyl) instead of indolyl.
    • Same bis(allyl) groups.
b) Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Core: Benzoate ester with pyridazine-phenethylamino linkage.
  • Comparison : Lacks the fused heterocyclic system but shares sulfonate/ester functional groups. The simpler structure may offer better bioavailability but lower target specificity.
c) Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (CAS 1239034-70-8)
  • Core : Pyridoindole fused system.
  • Substituents : Methyl benzoate group.

Biological Activity

The compound 4-Methylbenzenesulfonate; 2-[2-(1-methylindol-3-yl)ethenyl]-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium is a complex organic molecule with notable biological activity. This article explores its synthesis, chemical properties, and biological effects, particularly in cancer research. The focus will be on various studies that highlight the compound's potential as an anti-cancer agent and its mechanisms of action.

The molecular formula of the compound is C17H17N3O3SC_{17}H_{17}N_{3}O_{3}S, with a molecular weight of approximately 315.387 g/mol. Its structure includes an imidazoquinoxaline core, which is known for its biological activity. The compound's solubility, stability, and reactivity are crucial for its biological applications.

PropertyValue
Molecular FormulaC17H17N3O3SC_{17}H_{17}N_{3}O_{3}S
Molecular Weight315.387 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP4.505

Research indicates that the compound exhibits significant inhibitory effects on various cancer cell lines. One notable study demonstrated that derivatives of imidazoquinoxaline can inhibit the viability of A431 human epidermoid carcinoma cells. The mechanism involves the inhibition of Stat3 phosphorylation, a pathway often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Case Studies

  • Inhibition of A431 Cells : A series of quinoxaline derivatives were synthesized and tested for their cytotoxic effects on A431 cells. Compound 6 showed considerable inhibition of cell viability compared to non-tumorigenic human keratinocyte cells (HaCaT), indicating selectivity towards cancerous cells .
  • Microwave-Assisted Synthesis : The synthesis method employed was microwave-assisted, which not only improved yield but also reduced reaction times significantly compared to traditional methods. This eco-friendly approach aligns with modern synthetic chemistry trends aimed at reducing waste and energy consumption .

Table 2: Summary of Biological Studies

Study FocusCell LineKey Findings
Inhibition of A431 CellsA431 (Carcinoma)Significant reduction in cell viability
Synthesis MethodVariousMicrowave-assisted synthesis improved efficiency
MechanismStat3 PathwayInhibition of Stat3 phosphorylation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.